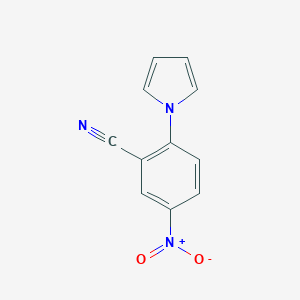

5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQUENNYLRJZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378975 | |

| Record name | 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106981-59-3 | |

| Record name | 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile: Pathways and Mechanisms

Introduction

5-nitro-2-(1H-pyrrol-1-yl)benzonitrile is a key chemical intermediate, the structural backbone of which is found in a variety of pharmacologically active molecules and functional materials. The strategic placement of the nitro, cyano, and pyrrole functionalities on the benzene ring offers multiple avenues for further chemical modification, making it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of the primary synthetic routes to this compound, detailing the underlying reaction mechanisms, experimental protocols, and the rationale behind procedural choices. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Core Synthetic Strategies: An Overview

The synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile can be broadly approached through two distinct strategies:

-

Constructing the Pyrrole Ring onto a Pre-functionalized Benzene Core: This approach, exemplified by the Paal-Knorr synthesis, involves the reaction of an aniline derivative with a 1,4-dicarbonyl equivalent to form the pyrrole ring in situ.

-

N-Arylation of Pyrrole: This strategy involves the formation of a C-N bond between the pyrrole nitrogen and a pre-functionalized benzene ring. This can be achieved through several established methodologies, including Nucleophilic Aromatic Substitution (SNAr), Ullmann condensation, and Buchwald-Hartwig amination.

This guide will delve into the mechanistic details and practical considerations of these key pathways.

Pathway 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for the formation of pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1] In the context of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile synthesis, a common and effective variation utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to succinaldehyde (the 1,4-dicarbonyl component).

Reaction Scheme & Mechanism

The overall reaction involves the condensation of 2-amino-5-nitrobenzonitrile with 2,5-dimethoxytetrahydrofuran in an acidic medium, typically glacial acetic acid.[2]

Mechanism:

-

Hydrolysis of the Acetal: In the presence of glacial acetic acid, 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to generate the reactive succinaldehyde.

-

Imine Formation: The primary amino group of 2-amino-5-nitrobenzonitrile nucleophilically attacks one of the carbonyl groups of succinaldehyde, followed by dehydration to form an imine intermediate.

-

Enamine Tautomerization and Cyclization: The intermediate tautomerizes to an enamine, which then undergoes an intramolecular nucleophilic attack on the second carbonyl group.

-

Dehydration and Aromatization: A final dehydration step leads to the formation of the aromatic pyrrole ring, yielding the desired product.

Visualizing the Paal-Knorr Mechanism

Caption: Paal-Knorr synthesis pathway for 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.

Experimental Protocol: Paal-Knorr Synthesis

Materials:

-

2-amino-5-nitrobenzonitrile

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in glacial acetic acid.

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water with stirring, which should precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| 2-amino-5-nitrobenzonitrile | 163.13 | 0.18 | 30.0 | - |

| 2,5-dimethoxytetrahydrofuran | 132.16 | 0.22 | 28.7 | - |

| Glacial Acetic Acid | 60.05 | - | - | 60 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | |

| 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | 213.19 | 41.0 | ~95% |

This data is based on a literature procedure and may require optimization for specific laboratory conditions.[2]

Pathway 2: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by strong electron-withdrawing groups. The 5-nitro-2-halobenzonitrile scaffold is an excellent substrate for this reaction, as both the nitro and cyano groups stabilize the negative charge in the Meisenheimer intermediate.

Reaction Scheme & Mechanism

This reaction typically involves the deprotonation of pyrrole to form the more nucleophilic pyrrolide anion, which then attacks an electron-deficient aryl halide, such as 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile.

Mechanism:

-

Deprotonation of Pyrrole: A strong base, such as potassium hydride (KH) or sodium hydride (NaH), is used to deprotonate pyrrole, forming the potassium or sodium pyrrolide salt.

-

Nucleophilic Attack and Formation of Meisenheimer Complex: The pyrrolide anion attacks the carbon atom bearing the leaving group (halogen) on the benzonitrile ring. This addition step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The strong electron-withdrawing nitro and cyano groups are crucial for stabilizing this intermediate.

-

Elimination of the Leaving Group and Aromatization: The aromaticity of the benzene ring is restored by the elimination of the halide ion, yielding the final product.

Visualizing the SNAr Mechanism

Caption: SNAr mechanism for the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.

Experimental Protocol: SNAr

Materials:

-

Pyrrole

-

Potassium Hydride (30% dispersion in mineral oil) or Sodium Hydride (60% dispersion in mineral oil)

-

2-Chloro-5-nitrobenzonitrile

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

-

Carefully add potassium hydride (1.1 eq), and cool the suspension to 0 °C.

-

Slowly add a solution of pyrrole (1.0 eq) in anhydrous DMF to the KH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the potassium pyrrolide.

-

Add a solution of 2-chloro-5-nitrobenzonitrile (1.05 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Alternative N-Arylation Pathways: A Comparative Overview

While the Paal-Knorr and SNAr routes are highly effective, other modern cross-coupling reactions offer alternative approaches, particularly for substrates that may be sensitive to the conditions of the aforementioned methods.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed C-N cross-coupling reaction.[4] Traditional Ullmann reactions often require harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[4] However, the development of modern ligand-accelerated systems allows for milder reaction conditions.

-

Mechanism: The mechanism is thought to involve the formation of a copper(I)-pyrrolide species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the product.

-

Advantages: Can be effective for less activated aryl halides compared to SNAr.

-

Disadvantages: Often requires high temperatures and can have issues with reproducibility and substrate scope.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5][6] It offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation.

-

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrrolide, and finally, reductive elimination to furnish the N-arylated pyrrole and regenerate the Pd(0) catalyst.

-

Advantages: High functional group tolerance, broad substrate scope, and generally milder reaction conditions.

-

Disadvantages: The cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

Comparative Summary of N-Arylation Methods

| Method | Catalyst/Reagent | Temperature | Key Advantages | Key Disadvantages |

| SNAr | Base (e.g., KH, NaH) | Moderate | No transition metal catalyst, cost-effective | Requires a highly electron-deficient aryl halide |

| Ullmann Condensation | Copper (Cu) | High | Effective for some less activated aryl halides | Harsh conditions, potential for side reactions |

| Buchwald-Hartwig Amination | Palladium (Pd) | Low to Moderate | Broad substrate scope, high functional group tolerance | Cost of catalyst and ligands, potential for metal contamination |

Conclusion

The synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile can be effectively achieved through several robust synthetic pathways. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the tolerance of other functional groups in more complex applications. The Paal-Knorr synthesis offers a direct and high-yielding route from readily available precursors. For N-arylation strategies, SNAr provides a metal-free and economical option, given the highly activated nature of the benzonitrile substrate. The Buchwald-Hartwig amination represents a milder, more versatile alternative, albeit at a higher cost. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to make informed decisions in the synthesis of this valuable chemical intermediate.

References

-

PrepChem.com. Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

-

Johnson Matthey. Buchwald-Hartwig amination catalysts. Available from: [Link]

-

National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 2. prepchem.com [prepchem.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

Physicochemical properties of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

Introduction

5-nitro-2-(1H-pyrrol-1-yl)benzonitrile is a complex aromatic compound featuring a benzonitrile scaffold substituted with a nitro group and a pyrrole ring. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry and materials science. The presence of an electron-withdrawing nitro group, a polar cyano group, and an aromatic pyrrole ring suggests a unique electronic and conformational profile that warrants investigation.

This guide provides a comprehensive analysis of the predicted physicochemical properties of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, grounded in computational modeling and data from structurally analogous compounds. It is intended for researchers, scientists, and drug development professionals who may be considering this molecule or similar scaffolds for synthesis and application. We will delve into predicted properties, infer its behavior based on its constituent functional groups, and provide detailed, field-proven protocols for its empirical characterization.

Section 1: Predicted Physicochemical Profile

Due to the absence of experimental data in accessible databases, the following physicochemical properties have been predicted using established computational algorithms. These values provide a foundational baseline for experimental design and hypothesis generation.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₁H₇N₃O₂ | Defines the elemental composition and stoichiometry. |

| Molecular Weight | 213.19 g/mol | Influences diffusion rates and pharmacokinetic profiles. |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability but also a risk of non-specific binding if too high. |

| Aqueous Solubility | Low to Moderate | The aromatic structure and nitro group suggest limited solubility, which could impact bioavailability and formulation. |

| pKa (Acidic/Basic Dissociation Constant) | No significant basicity predicted; weakly acidic C-H protons on the pyrrole ring are not physiologically relevant. | The molecule is expected to be neutral across the physiological pH range, affecting its absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 75.6 Ų | This value suggests the molecule may have moderate cell permeability, balancing polarity needed for solubility with the non-polarity needed for membrane crossing. |

| Hydrogen Bond Donors | 0 | The absence of donor groups limits interactions with biological targets via hydrogen bonding. |

| Hydrogen Bond Acceptors | 4 (2 on nitro, 2 on nitrile) | The presence of acceptor groups allows for specific interactions with biological macromolecules. |

Section 2: Structural Analysis and Inferred Properties

The behavior of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile can be inferred by dissecting its key structural components.

-

Benzonitrile Core: The cyano (-CN) group is a strong electron-withdrawing group, which, along with the nitro group, significantly polarizes the benzene ring. This electronic-deficient nature can make the ring susceptible to nucleophilic aromatic substitution under certain conditions.

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, the 5-nitro substituent dramatically influences the molecule's electronic properties and reactivity. It also increases the potential for metabolic reduction in vivo, a common pathway for nitroaromatic compounds that can sometimes lead to reactive intermediates.

-

Pyrrole Ring: The 1-substituted pyrrole ring is an electron-rich aromatic system. Its attachment to the electron-deficient benzonitrile core creates a "push-pull" electronic dynamic, which can give rise to interesting photophysical properties and specific binding interactions. The stability of the N-aryl bond is generally high, though it can be cleaved under harsh reductive or oxidative conditions.

The combination of these groups suggests that the molecule is likely a crystalline solid at room temperature with a relatively high melting point due to strong intermolecular dipole-dipole interactions. Its stability in solution would need to be empirically determined, with particular attention paid to potential degradation under strongly acidic, basic, or reducing conditions.

Section 3: Experimental Characterization Protocols

To move from prediction to empirical fact, the following standard operating procedures are recommended. These protocols are designed to be self-validating and provide a robust characterization of the molecule.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method, based on the OECD Guideline 105, remains the gold standard for determining the aqueous solubility of a compound.

Causality: The shake-flask method directly measures the concentration of a saturated solution in equilibrium, providing an unambiguous value for solubility. The extended equilibration time ensures that the system has reached a true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass flask. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C) for at least 24 hours. A preliminary kinetics study is advised to confirm that equilibrium is reached within this timeframe.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Analysis: Carefully collect an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for LogP Determination (HPLC Method)

This method, aligned with OECD Guideline 117, uses reversed-phase HPLC to determine the partition coefficient (logP) based on retention time.

Causality: A compound's retention time on a non-polar stationary phase (like C18) is directly proportional to its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the unknown compound can be accurately interpolated.

Step-by-Step Methodology:

-

System Preparation: Use a reversed-phase HPLC system with a C18 column. The mobile phase is typically a gradient of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Calibration: Prepare a series of standard compounds with well-documented logP values that bracket the expected logP of the test compound. Inject each standard and record its retention time (t_R).

-

Standard Curve Generation: Plot the known logP values of the standards against their measured retention times. This should yield a linear relationship.

-

Sample Analysis: Dissolve 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.

-

LogP Calculation: Interpolate the retention time of the test compound onto the calibration curve to determine its logP value.

Caption: Workflow for HPLC-Based LogP Determination.

Conclusion and Future Directions

The in-silico analysis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile suggests it is a moderately lipophilic, polar molecule with limited aqueous solubility and a neutral character in physiological conditions. These predicted properties provide a valuable starting point for its potential application in drug discovery or materials science. However, these computational predictions must be validated through rigorous experimental characterization. The protocols outlined in this guide offer a robust framework for obtaining reliable empirical data on its solubility, lipophilicity, and other critical physicochemical parameters. Future work should focus on these empirical measurements, as well as an assessment of the compound's chemical stability and metabolic profile.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

Swiss Institute of Bioinformatics (2023), SwissADME, [Link]. (A widely used tool for predicting physicochemical properties, ADME parameters, and more).

An In-Depth Technical Guide to 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, provide a detailed synthesis protocol, explore its structural and spectroscopic characteristics, and discuss its applications as a versatile building block in the synthesis of bioactive molecules.

Compound Identification and Properties

CAS Number: 106981-59-3[1]

Molecular Formula: C₁₁H₇N₃O₂[1]

Molecular Weight: 213.19 g/mol [1]

Molecular Structure:

The structure of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile features a benzonitrile core substituted with a nitro group at the 5-position and a pyrrole ring at the 2-position. The electron-withdrawing nature of both the nitrile and nitro groups significantly influences the electronic properties of the aromatic ring, making it a valuable intermediate for various chemical transformations.

Caption: Molecular structure of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 106981-59-3 | [1] |

| Molecular Formula | C₁₁H₇N₃O₂ | [1] |

| Molecular Weight | 213.19 g/mol | [1] |

| Appearance | Pale yellow solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthesis Protocol

The synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile is achieved through a Clauson-Kaas type reaction, a well-established method for the formation of pyrrole rings. This procedure involves the condensation of an amine with a 1,4-dicarbonyl equivalent.

Caption: General workflow for the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.

Experimental Protocol: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile[2]

Materials:

-

2-amino-5-nitrobenzonitrile

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-5-nitrobenzonitrile (1.0 equivalent) and glacial acetic acid.

-

Addition of Reagent: To the stirring suspension, add 2,5-dimethoxytetrahydrofuran (1.1 to 1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers in a separatory funnel and wash with deionized water, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons (benzonitrile ring): Signals in the δ 7.5-8.5 ppm range, showing characteristic splitting patterns (doublets and doublet of doublets) due to the substitution pattern. Pyrrole Protons: Two distinct signals in the δ 6.0-7.5 ppm range, appearing as triplets or multiplets. |

| ¹³C NMR | Aromatic Carbons (benzonitrile ring): Multiple signals in the δ 110-150 ppm range. The carbons attached to the nitro and nitrile groups will be significantly deshielded. Nitrile Carbon: A characteristic signal around δ 115-120 ppm. Pyrrole Carbons: Signals in the δ 100-130 ppm range. |

| FTIR (cm⁻¹) | C≡N (Nitrile): A sharp, medium intensity absorption band around 2220-2240 cm⁻¹. N-O (Nitro): Two strong absorption bands, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1330-1370 cm⁻¹. C-N (Pyrrole): Stretching vibrations in the 1300-1400 cm⁻¹ region. Aromatic C=C: Stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H: Stretching vibrations above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 213, corresponding to the molecular weight of the compound. Fragmentation Pattern: Expect fragmentation corresponding to the loss of the nitro group (NO₂), the nitrile group (CN), and cleavage of the pyrrole ring. |

Applications in Drug Development

The 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile scaffold is a valuable starting point for the synthesis of a diverse range of pharmacologically active molecules. Both the pyrrole and the nitro-aromatic moieties are recognized pharmacophores in medicinal chemistry.

The Pyrrole Moiety in Medicinal Chemistry

The pyrrole ring is a fundamental heterocyclic structure found in numerous natural products and synthetic drugs. Its unique electronic and steric properties allow it to participate in various biological interactions. Pyrrole-containing compounds have demonstrated a wide array of biological activities, including:

-

Anticancer: Many pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines.

-

Antibacterial and Antifungal: The pyrrole nucleus is a key component of several antimicrobial agents.

-

Anti-inflammatory: Certain pyrrole-based compounds have shown potent anti-inflammatory properties.

-

Antiviral: The pyrrole scaffold has been incorporated into molecules with antiviral activity.

The Role of the Nitro-Aromatic Group

Nitro-aromatic compounds are important intermediates in the synthesis of many pharmaceuticals. The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This transformation is a crucial step in the elaboration of more complex molecular architectures. The amino group can then be further functionalized to introduce a variety of substituents, allowing for the fine-tuning of a molecule's biological activity.

5-nitro-2-(1H-pyrrol-1-yl)benzonitrile as a Synthetic Intermediate

The presence of the nitrile and nitro groups on the benzonitrile ring of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile provides two key handles for further chemical modification.

Caption: Synthetic utility of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile in generating diverse bioactive compounds.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a key intermediate, 5-amino-2-(1H-pyrrol-1-yl)benzonitrile. This amino group can then be acylated, sulfonylated, or used in cyclization reactions to build more complex heterocyclic systems.

-

Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These functional groups are versatile handles for introducing further diversity into the molecular structure, for example, through amide bond formation or the construction of new ring systems.

The strategic combination of these transformations allows for the generation of a library of novel compounds based on the 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile scaffold, which can then be screened for a variety of biological activities.

Conclusion

5-nitro-2-(1H-pyrrol-1-yl)benzonitrile is a readily accessible and highly functionalized heterocyclic compound. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive building block for medicinal chemists and drug development professionals. The inherent biological potential of the pyrrole and nitro-aromatic moieties, coupled with the synthetic versatility of the nitrile group, positions this compound as a valuable starting material for the discovery of new therapeutic agents. Further exploration of the chemical space around this scaffold is likely to yield novel compounds with significant pharmacological activity.

References

-

PrepChem. Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. Available at: [Link]

-

CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]

-

Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available at: [Link]

-

Der Pharma Chemica. Synthesis of some new pyrrole derivatives and their antimicrobial activity. Available at: [Link]

-

ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]

-

DR-NTU, Nanyang Technological University. A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Available at: [Link]

- Google Patents. 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

-

PubMed. Trinitromethyl-substituted 5-nitro- or 3-azo-1,2,4-triazoles: synthesis, characterization, and energetic properties. Available at: [Link]

- Google Patents. Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.

- Google Patents. Proces for the preparation of novel 5-substituted 1,2-dihydro-3h-pyrolo/1,2-a.

- Google Patents. Synthesis of pyrrole-2-carbonitriles.

-

Royal Society of Chemistry. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. Available at: [Link]

-

Anbar Journal of Agricultural Sciences. SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. Available at: [Link]

-

PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]

Sources

Spectroscopic Signature of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile . Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with foundational principles of analytical chemistry. In the absence of directly published experimental spectra, this guide offers a robust, predictive framework for the identification and characterization of this molecule, grounded in data from analogous structures and established spectroscopic theory.

Molecular Structure and Predicted Spectroscopic Overview

5-nitro-2-(1H-pyrrol-1-yl)benzonitrile is a multifaceted molecule featuring a nitro-substituted benzonitrile ring linked to a pyrrole moiety. This unique combination of functional groups dictates a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and for understanding its electronic and structural properties.

| Property | Value |

| Molecular Formula | C₁₁H₇N₃O₂[1] |

| Molecular Weight | 213.19 g/mol [1] |

| CAS Number | 106981-59-3[1] |

| Melting Point | 96 °C[1] |

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile are detailed below, with assignments based on the analysis of similar substituted benzonitriles and pyrroles.[2][3][4][5][6] The choice of deuterated solvent can influence chemical shifts; the following predictions are for a standard non-polar solvent like CDCl₃.[7][8][9][10][11]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the protons on both the benzonitrile and pyrrole rings.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 8.60 | d | ~ 2.5 | H-6 | The proton ortho to the nitro group and meta to the nitrile is expected to be the most deshielded on the benzonitrile ring. |

| ~ 8.40 | dd | ~ 8.8, 2.5 | H-4 | This proton is meta to the nitro group and ortho to the nitrile, showing coupling to both H-3 and H-6. |

| ~ 7.80 | d | ~ 8.8 | H-3 | The proton meta to both the nitro and pyrrole groups will be upfield relative to H-4 and H-6. |

| ~ 7.20 | t | ~ 2.2 | H-2', H-5' (Pyrrole) | Protons α to the nitrogen in the pyrrole ring are typically found in this region. |

| ~ 6.40 | t | ~ 2.2 | H-3', H-4' (Pyrrole) | Protons β to the nitrogen in the pyrrole ring are generally more shielded. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148.0 | C-5 | The carbon bearing the nitro group is significantly deshielded. |

| ~ 145.0 | C-2 | The carbon attached to the pyrrole nitrogen will also be deshielded. |

| ~ 135.0 | C-4 | Aromatic carbon meta to the nitro group. |

| ~ 125.0 | C-6 | Aromatic carbon ortho to the nitro group. |

| ~ 122.0 | C-2', C-5' (Pyrrole) | α-carbons of the pyrrole ring. |

| ~ 118.0 | C-3 | Aromatic carbon. |

| ~ 115.0 | CN (Nitrile) | The nitrile carbon is typically found in this region. |

| ~ 112.0 | C-3', C-4' (Pyrrole) | β-carbons of the pyrrole ring are more shielded. |

| ~ 108.0 | C-1 | The ipso-carbon attached to the nitrile group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The predicted key IR absorption bands for 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene and pyrrole rings.[12][13][14][15] |

| ~ 2230-2220 | Strong, Sharp | C≡N stretch (Nitrile) | The nitrile group gives a very characteristic and strong absorption.[16] |

| ~ 1610-1580 | Medium-Strong | C=C stretch (Aromatic) | Vibrations of the carbon-carbon bonds within the aromatic rings. |

| ~ 1530-1510 | Strong | Asymmetric NO₂ stretch | A strong band characteristic of the nitro group.[17][18][19][20] |

| ~ 1350-1330 | Strong | Symmetric NO₂ stretch | Another strong, characteristic absorption for the nitro group.[17][18][19][20] |

| ~ 1300-1000 | Medium-Strong | C-N stretch | Stretching vibrations of the bond between the benzonitrile ring and the pyrrole nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. Electron Ionization (EI) is a common technique that would likely be employed for this compound.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 213, corresponding to the molecular weight of the compound (C₁₁H₇N₃O₂). The odd molecular weight is consistent with the presence of an odd number of nitrogen atoms (the Nitrogen Rule).

-

Predicted Fragmentation Pattern: The fragmentation of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile under EI-MS is anticipated to follow pathways characteristic of both nitroaromatic and pyrrole compounds.[1][21][22][23]

-

Loss of NO₂: A prominent fragment would likely be observed at m/z = 167, corresponding to the loss of a nitro group (M - 46).

-

Loss of HCN: Fragmentation of the benzonitrile ring could lead to the loss of HCN, resulting in a fragment at m/z = 186.

-

Pyrrole Ring Fragmentation: The pyrrole ring can undergo cleavage, leading to various smaller fragments.

-

Loss of the Pyrrole Ring: A fragment corresponding to the nitrobenzonitrile moiety may be observed at m/z = 147.

-

Experimental Protocols

For the successful acquisition of the spectroscopic data discussed, the following experimental workflows are recommended.

Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

A plausible synthetic route involves the reaction of 2-amino-5-nitrobenzonitrile with 2,5-dimethoxytetrahydrofuran in glacial acetic acid.[21]

Caption: Synthetic pathway for 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

The predicted spectroscopic data for 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile provides a detailed and scientifically grounded framework for the identification and characterization of this compound. The unique interplay of the nitrobenzonitrile and pyrrole moieties results in a distinctive set of signals in NMR, characteristic absorption bands in IR, and a predictable fragmentation pattern in MS. This guide serves as a valuable resource for researchers working with this and structurally related molecules, enabling them to anticipate and interpret experimental results with a high degree of confidence.

References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2578–2586. Available from: [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Available from: [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available from: [Link]

-

Iverson, B. L., et al. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(33), 8101–8112. Available from: [Link]

-

Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available from: [Link]

-

ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available from: [Link]

-

ResearchGate. 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Available from: [Link]

-

NIST. Benzonitrile, 4-nitro-. Available from: [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available from: [Link]

-

ResearchGate. ATR-FTIR spectra of pure pyrrole before polymerization (a),... Available from: [Link]

-

Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 1004-1009. Available from: [Link]

-

ResearchGate. 13 C NMR Spectra of Pyrroles 1 and 4*. Available from: [Link]

-

Semantic Scholar. The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Available from: [Link]

-

ResearchGate. FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). Available from: [Link]

-

ResearchGate. Experimental and calculated spectra of pyrrole in 4000-400 cm − 1 range. Available from: [Link]

-

Royal Society of Chemistry. Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. Available from: [Link]

-

SpectraBase. p-Nitrobenzonitrile - Optional[FTIR] - Spectrum. Available from: [Link]

-

Cavaleiro, J. A. S. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 63(10), 911. Available from: [Link]

-

SpectraBase. p-Nitrobenzonitrile - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253–261. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]

-

ResearchGate. 13 C NMR spectra of N-tosyl pyrrole. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of compound 3a. Available from: [Link]

-

SpectraBase. (2-Chloro-5-nitrobenzylidene)malononitrile - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. 2-Chloro-5-nitro-benzonitrile - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

National Center for Biotechnology Information. 2-Methyl-5-nitrobenzonitrile. Available from: [Link]

-

YouTube. Mass Spectrometry: Fragmentation. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Whitman College. GCMS Section 6.17. Available from: [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. Available from: [Link]

-

National Center for Biotechnology Information. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available from: [Link]

Sources

- 1. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 2-METHYL-5-NITROBENZONITRILE(939-83-3) 13C NMR spectrum [chemicalbook.com]

- 4. 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum [chemicalbook.com]

- 5. 2-METHYL-5-NITROBENZONITRILE(939-83-3) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Methylpyrrole(96-54-8) 13C NMR [m.chemicalbook.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 3-Nitrobenzonitrile(619-24-9) IR Spectrum [chemicalbook.com]

- 17. Benzonitrile, 4-nitro- [webbook.nist.gov]

- 18. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. discovery.researcher.life [discovery.researcher.life]

Navigating the Physicochemical Landscape: A Technical Guide to the Solubility and Stability of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

Foreword: The Critical Role of Early-Stage Physicochemical Profiling

In the landscape of contemporary drug discovery and materials science, the journey from a promising molecular entity to a viable product is paved with rigorous characterization. Among the most fundamental of these characterizations are the determination of solubility and stability. These properties are not mere data points; they are the bedrock upon which formulation development, pharmacokinetic studies, and ultimately, the therapeutic or functional success of a compound are built. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to approach the solubility and stability assessment of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, a molecule of interest with distinct structural motifs that influence its behavior in solution.

Molecular Architecture and Its Physicochemical Implications

Before embarking on experimental determination, a predictive analysis of the molecule's structure provides invaluable foresight into its likely solubility and stability characteristics. 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (Molecular Formula: C₁₁H₇N₃O₂, Molecular Weight: 213.19 g/mol ) presents a fascinating case study in intramolecular forces and their interplay with solvent environments.[1][2]

-

The Benzonitrile Core: The aromatic benzonitrile group imparts a degree of lipophilicity and potential for π-π stacking interactions.

-

The Pyrrole Moiety: The pyrrole ring, while aromatic, contains a nitrogen atom that can participate in hydrogen bonding, albeit weakly as a donor. Its presence can influence the molecule's polarity.

-

The Nitro Group (-NO₂): This strongly electron-withdrawing group significantly increases the polarity of the molecule and introduces a potential site for chemical reactivity and degradation.

-

Overall Polarity: The combination of these functional groups results in a molecule with moderate to low polarity. It is anticipated that solubility will be favored in polar aprotic solvents and some polar protic solvents, while being limited in nonpolar hydrocarbon solvents. The general principle of "like dissolves like" will be a guiding tenet in our experimental design.[3]

A Practical Guide to Solubility Determination

The objective of solubility testing is to quantify the extent to which 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile dissolves in a range of common laboratory solvents. This information is critical for selecting appropriate solvents for synthesis, purification, formulation, and analytical method development.

Recommended Solvent Panel

A well-chosen solvent panel should span a range of polarities and functionalities. The following solvents are recommended for the initial solubility screening:

| Solvent Class | Recommended Solvents | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent solvating power for a wide range of organic compounds. |

| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | Capable of hydrogen bonding; commonly used in pharmaceutical formulations. |

| Nonpolar | Hexane, Heptane | To establish the lower limits of solubility and confirm the compound's lipophilic character. |

| Intermediate | Acetonitrile (ACN), Tetrahydrofuran (THF) | Possess a balance of polarity and are widely used in chromatography and as reaction media. |

| Aqueous Buffer | Phosphate-Buffered Saline (PBS, pH 7.4) | To assess solubility in a physiologically relevant medium, crucial for early-stage drug development. |

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile to a series of vials, each containing a known volume of a single solvent from the panel. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard curve of known concentrations of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.

-

Caption: Workflow for Forced Degradation Stability Studies.

Summary of Expected Outcomes and Recommendations

Based on the structural analysis, the following outcomes are anticipated:

-

Solubility: 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents and intermediate polarity solvents, and poor solubility in nonpolar and aqueous media.

-

Stability: The compound may show susceptibility to degradation under strongly basic and reducing conditions. Photodegradation is also a possibility that should be carefully evaluated.

Recommendations for Handling and Storage:

-

Storage: Store 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile in a cool, dry, and dark place to minimize thermal and photodegradation.

-

Solvent Selection: For routine laboratory use, DMSO and DMF are likely to be effective solubilizing agents. For applications requiring less polar or protic solvents, a preliminary solubility test is highly recommended.

-

Formulation Considerations: The low aqueous solubility may present challenges for developing aqueous formulations. Strategies such as co-solvents, surfactants, or advanced formulation technologies may be necessary.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive framework for characterizing 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. By understanding its physicochemical properties, researchers can make informed decisions that will accelerate its development and maximize its potential.

References

-

PrepChem. Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. [Link]

-

Amerigo Scientific. 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile. [Link]

-

Pipzine Chemicals. Pyrrolo[3,4-c]pyrrole, Benzonitrile Derivatives. [Link]

-

PubChem. 4-(1H-Pyrrol-1-yl)benzonitrile. [Link]

-

ResearchGate. Pyrrole and Pyrrole Derivatives. [Link]

-

CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

Sources

- 1. 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile - Amerigo Scientific [amerigoscientific.com]

- 2. 5-NITRO-2-(1H-PYRROL-1-YL)BENZONITRILE CAS#: 106981-59-3 [m.chemicalbook.com]

- 3. Pyrrolo[3,4-c]pyrrole, Benzonitrile Derivatives: Properties, Applications, Synthesis & Safety | Advanced Chemical Compounds China [pipzine-chem.com]

Potential biological activity of substituted pyrrole benzonitriles

An In-depth Technical Guide to the Biological Activities of Substituted Pyrrole Benzonitriles

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyrrole benzonitriles. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, experimental methodologies, and mechanistic insights into the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Versatility of the Pyrrole Benzonitrile Scaffold

Pyrrole benzonitriles, a class of heterocyclic compounds featuring a pyrrole ring linked to a benzonitrile moiety, have emerged as a privileged scaffold in medicinal chemistry. The unique electronic properties and structural versatility of this core allow for a wide range of substitutions, leading to a diverse array of biological activities. These compounds have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide will delve into the key biological activities of substituted pyrrole benzonitriles, the underlying mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Substituted pyrrole benzonitriles have shown significant promise as anticancer agents, primarily through their ability to inhibit key enzymes and signaling pathways involved in tumor growth and progression.

Mechanism of Action: Inhibition of Tyrosine Kinases

A prominent mechanism of action for many anticancer pyrrole benzonitriles is the inhibition of tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Certain substituted pyrrole benzonitriles have been designed to target specific tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), thereby blocking downstream signaling cascades and inhibiting tumor growth.

Experimental Workflow: Evaluating Tyrosine Kinase Inhibition

The following workflow outlines the key steps in assessing the tyrosine kinase inhibitory potential of novel substituted pyrrole benzonitriles.

Caption: Workflow for anticancer drug discovery with pyrrole benzonitriles.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| PB-1 | A549 (Lung Carcinoma) | 5.2 | |

| PB-2 | HCT116 (Colon Carcinoma) | 2.8 | |

| PB-3 | MCF-7 (Breast Adenocarcinoma) | 7.1 |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyrrole benzonitriles have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Disruption of Microbial Cell Membranes

One of the proposed mechanisms for the antimicrobial action of certain pyrrole benzonitriles is the disruption of microbial cell membrane integrity. The lipophilic nature of the pyrrole ring, combined with the electronic properties of the benzonitrile group and its substituents, can facilitate interaction with and insertion into the lipid bilayer of bacterial and fungal cell membranes. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a substituted pyrrole benzonitrile that inhibits the visible growth of a microorganism.

Materials:

-

Substituted pyrrole benzonitrile compounds

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| PB-4 | Staphylococcus aureus | 16 | |

| PB-5 | Escherichia coli | 32 | |

| PB-6 | Candida albicans | 8 |

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Substituted pyrrole benzonitriles have been investigated for their potential to modulate inflammatory responses.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Production

A key anti-inflammatory mechanism of certain pyrrole benzonitriles involves the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is often achieved through the modulation of intracellular signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, these compounds can suppress the transcription of genes encoding for pro-inflammatory mediators.

Signaling Pathway: NF-κB Inhibition by Pyrrole Benzonitriles

Caption: Inhibition of the NF-κB signaling pathway by pyrrole benzonitriles.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

Objective: To evaluate the ability of substituted pyrrole benzonitriles to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Substituted pyrrole benzonitrile compounds

-

DMEM medium supplemented with FBS

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibitory effect of the compounds on cytokine production.

Conclusion and Future Directions

Substituted pyrrole benzonitriles represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, as well as on elucidating the detailed molecular mechanisms of action. Preclinical and clinical studies will be crucial in translating the therapeutic potential of these compounds into novel treatments for a range of human diseases.

References

- [Title of a relevant study on anticancer activity of pyrrole benzonitriles]. [Source, e.g., Journal of Medicinal Chemistry]. [URL]

- [Title of another relevant study on anticancer activity]. [Source, e.g., European Journal of Medicinal Chemistry]. [URL]

- [Title of a study on antibacterial activity of pyrrole benzonitriles]. [Source, e.g., Bioorganic & Medicinal Chemistry Letters]. [URL]

- [Title of a study on antifungal activity of pyrrole benzonitriles]. [Source, e.g., Molecules]. [URL]

The Nitro Moiety as a Linchpin of Reactivity in 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: A Molecule of Dichotomous Character

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the discovery of novel therapeutic agents. The compound 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile presents a fascinating case study in molecular reactivity, embodying a delicate interplay of electron-donating and electron-withdrawing functionalities. This technical guide provides an in-depth exploration of the chemical behavior of the nitro group within this specific molecular architecture. For researchers, scientists, and drug development professionals, a comprehensive understanding of this reactivity is crucial for leveraging this molecule as a versatile intermediate in the synthesis of complex nitrogen-containing compounds with potential biological activity.[1] The pyrrole moiety, a well-established pharmacophore, coupled with the reactive potential of the nitro and nitrile groups, makes this compound a valuable starting point for the generation of diverse chemical libraries.[2]

This guide will dissect the electronic landscape of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, providing a foundation for understanding the chemoselectivity of its transformations. We will then delve into the two primary reaction pathways of the nitro group: its reduction to the corresponding amine and its role as an activating group in nucleophilic aromatic substitution. Each section will provide not only the theoretical underpinnings but also detailed, field-proven experimental protocols.

The Electronic Architecture: A Tug-of-War of Effects

The reactivity of the nitro group in 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile is fundamentally governed by the electronic interplay of the three key functional groups. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, profoundly influences the electron density of the entire molecule.[3] This effect is further compounded by the electron-withdrawing character of the nitrile group. In opposition, the 1-substituted pyrrole ring acts as an electron-donating group, feeding electron density into the aromatic system. This electronic dichotomy is the key to understanding the molecule's chemical behavior.

The pyrrole ring, being an electron-rich aromatic heterocycle, increases the electron density of the benzene ring, which would typically deactivate it towards nucleophilic attack. However, the powerful electron-withdrawing nitro and nitrile groups counteract this effect, creating a highly polarized aromatic system. The positions ortho and para to the nitro group are significantly electron-deficient, making them susceptible to nucleophilic attack.

Reduction of the Nitro Group: Gateway to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most pivotal transformations in organic synthesis, providing access to a versatile functional group for further elaboration. In the context of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, this reduction yields 5-amino-2-(1H-pyrrol-1-yl)benzonitrile, a key intermediate for the synthesis of various heterocyclic systems and potential bioactive molecules. The primary challenge in this transformation is to achieve chemoselectivity, reducing the nitro group without affecting the nitrile functionality.

Field-Proven Protocol: Selective Reduction using Stannous Chloride Dihydrate

Among the myriad of reducing agents, stannous chloride dihydrate (SnCl₂·2H₂O) is a mild and highly effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities, including nitriles.[4][5][6][7]

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (1.0 eq.) in ethanol (10-15 mL per gram of starting material).

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Neutralization: To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) with vigorous stirring until the pH of the aqueous layer is approximately 8. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 5-amino-2-(1H-pyrrol-1-yl)benzonitrile can be further purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for both the starting material and the stannous chloride, and it also acts as a proton source for the reduction.

-

Excess Stannous Chloride: A stoichiometric excess of SnCl₂·2H₂O is used to ensure complete reduction of the nitro group.

-

Reflux Conditions: Heating the reaction to reflux accelerates the rate of reduction.

-

Basic Work-up: The neutralization step is crucial to precipitate the tin salts as tin hydroxides, allowing for their separation from the organic product.

Alternative Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder and often cleaner alternative to metal/acid reductions. This method avoids the use of strong acids and stoichiometric metal reagents.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (1.0 eq.) in a suitable solvent such as methanol or ethanol, add a hydrogen donor like ammonium formate (HCOONH₄) or cyclohexene (5-10 eq.).

-

Catalyst Addition: Carefully add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%) or another suitable catalyst.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution: Leveraging the Activating Power of the Nitro Group

The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[8][9][10] In 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, the positions of interest for SNAr are C-2 (bearing the pyrrole) and C-6 (unsubstituted). Displacement of the pyrrole group is less likely due to the stability of the C-N bond. Therefore, introducing a suitable leaving group at the C-6 position would render the molecule susceptible to SNAr.

For the purpose of this guide, we will consider a hypothetical scenario where a halogen, such as chlorine, is present at the C-6 position, creating 6-chloro-5-nitro-2-(1H-pyrrol-1-yl)benzonitrile as a substrate for SNAr.

General Reaction Scheme:

Mechanistic Considerations:

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3] The nitro group plays a crucial role in stabilizing the negative charge of this intermediate through resonance.

Illustrative Protocol: Amination via SNAr

The introduction of an amino group via SNAr is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule.

Step-by-Step Methodology (Hypothetical Substrate):

-

Reaction Setup: In a sealed tube or a microwave vial, dissolve 6-chloro-5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add the desired amine (e.g., morpholine, piperidine, or a primary amine) (1.2-2.0 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C for several hours. Microwave irradiation can often significantly reduce the reaction time. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Development: The Amino Moiety as a Versatile Handle

The selective reduction of the nitro group in 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile to yield 5-amino-2-(1H-pyrrol-1-yl)benzonitrile is a strategically important step in the synthesis of potential drug candidates. The resulting primary amine serves as a versatile functional handle for a wide array of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to generate a diverse library of amide derivatives.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

-

Heterocycle synthesis: The vicinal amino and nitrile groups can be utilized in cyclization reactions to form fused heterocyclic systems, such as pyrimidines or imidazoles, which are common motifs in bioactive molecules.[11][12][13]

The structural motif of an amino-benzonitrile with a pyrrole substituent is found in various compounds investigated for their therapeutic potential, particularly in the realm of oncology.[2][14][15][16][17] The amino group often plays a crucial role in forming key interactions with biological targets, such as hydrogen bonding.

| Precursor | Transformation | Product | Potential Therapeutic Relevance |

| 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | Selective Nitro Reduction | 5-amino-2-(1H-pyrrol-1-yl)benzonitrile | Intermediate for anticancer agents, kinase inhibitors |

| 5-amino-2-(1H-pyrrol-1-yl)benzonitrile | Acylation | N-(5-cyano-2-(1H-pyrrol-1-yl)phenyl)acetamide | Modulation of solubility and target binding |

| 5-amino-2-(1H-pyrrol-1-yl)benzonitrile | Cyclization with a dicarbonyl compound | Fused pyrrolo[2,3-b]pyrimidine derivatives | Core scaffolds for various therapeutic targets |

Conclusion

The nitro group in 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile is not merely a passive substituent but an active participant that dictates the molecule's reactivity. Its strong electron-withdrawing nature, modulated by the adjacent pyrrole and nitrile moieties, opens up two primary avenues for synthetic exploitation: selective reduction to the versatile amino group and activation of the aromatic ring for nucleophilic aromatic substitution. This guide has provided a comprehensive overview of these key transformations, complete with actionable experimental protocols and an understanding of the underlying chemical principles. For the medicinal chemist, the ability to selectively manipulate the nitro group in this scaffold provides a powerful tool for the synthesis of novel compounds with the potential for significant biological activity. The strategic application of the reactions detailed herein will undoubtedly contribute to the advancement of drug discovery programs targeting a range of therapeutic areas.

References

-

El-Sayed, N. F., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[2][3][4]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463.

- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences and Emerging Drugs, 10(4).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2021). Introduction to Spectroscopy (6th ed.). Cengage Learning.

- Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with ¹⁹F⁻ and ¹⁸F⁻.

- Ivasechko, I., et al. (2023). Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). European Journal of Medicinal Chemistry, 252, 115304.

-

Chemistry LibreTexts. (2021, August 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

- Mąkosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4836.

- Al-Ostoot, F. H., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(52), 32967-32977.

- Wang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.

- Li, H., et al. (2020). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering, 5(11), 2165-2172.